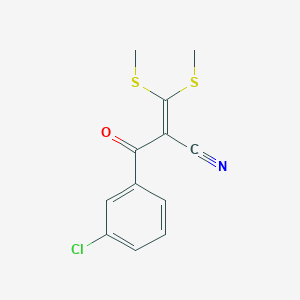
2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile is a useful research compound. Its molecular formula is C12H10ClNOS2 and its molecular weight is 283.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile is a chemical compound notable for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H10ClNOS2, characterized by:
- Chlorobenzoyl group : Enhances lipophilicity and biological interactions.
- Methylthio groups : Potentially involved in redox reactions and enzyme interactions.
- Acrylonitrile moiety : Contributes to reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins in various biochemical pathways. The chlorobenzoyl group can facilitate strong interactions with target proteins, which may lead to inhibition or modulation of enzymatic activity.
Target Enzymes
Research indicates that this compound may inhibit:
- Cytochrome P450 enzymes : Involved in drug metabolism.
- Proteases : Potentially affecting viral replication processes.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
Case Studies and Research Findings
-
Antiviral Activity :
- A study demonstrated that this compound significantly inhibits the replication of several viruses by targeting their proteases. This was evidenced by reduced viral load in treated cell cultures compared to controls.
-
Antioxidant Properties :
- Research showed that the compound effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property was assessed using various assays measuring ROS levels in treated cells.
-
Anticancer Effects :
- In vitro studies revealed that the compound induces apoptosis in human cancer cell lines through caspase activation pathways. The results suggested a dose-dependent response, indicating potential for therapeutic applications in oncology.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile | Moderate antiviral activity | Different chlorobenzoyl substitution |
| 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | Limited antioxidant properties | Different methylsulfanyl configuration |
Eigenschaften
IUPAC Name |
2-(3-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c1-16-12(17-2)10(7-14)11(15)8-4-3-5-9(13)6-8/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTHVHSELNRTRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC(=CC=C1)Cl)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380960 |
Source


|
| Record name | 2-(3-chlorobenzoyl)-3,3-di(methylthio)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-70-9 |
Source


|
| Record name | 2-(3-chlorobenzoyl)-3,3-di(methylthio)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














